5'-Thymidylic acid,3'-azido-3'-deoxy-

Intracellular pharmacology NRTI metabolism Antiviral prodrug development

5'-Thymidylic acid, 3'-azido-3'-deoxy- (CAS 29706-85-2), commonly referred to as AZT-monophosphate (AZT-MP) or zidovudine monophosphate, is the primary intracellular phosphorylated metabolite of the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine (AZT). This compound features a 3'-azido substitution on the deoxyribose sugar and a 5'-monophosphate group, with a molecular formula of C10H14N5O7P (free acid MW: 347.22 g/mol).

Molecular Formula C10H13N5NaO7P
Molecular Weight 369.20 g/mol
Cat. No. B13743584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Thymidylic acid,3'-azido-3'-deoxy-
Molecular FormulaC10H13N5NaO7P
Molecular Weight369.20 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)[O-])N=[N+]=[N-].[Na+]
InChIInChI=1S/C10H14N5O7P.Na/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(22-8)4-21-23(18,19)20;/h3,6-8H,2,4H2,1H3,(H,12,16,17)(H2,18,19,20);/q;+1/p-1/t6-,7+,8+;/m0./s1
InChIKeyFVNHKXYKJMCQDY-HNPMAXIBSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Azido-3'-deoxythymidine-5'-monophosphate (AZT-MP): A Critical Phosphorylated Metabolite of Zidovudine for Antiviral and Anticancer Research Procurement


5'-Thymidylic acid, 3'-azido-3'-deoxy- (CAS 29706-85-2), commonly referred to as AZT-monophosphate (AZT-MP) or zidovudine monophosphate, is the primary intracellular phosphorylated metabolite of the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine (AZT) . This compound features a 3'-azido substitution on the deoxyribose sugar and a 5'-monophosphate group, with a molecular formula of C10H14N5O7P (free acid MW: 347.22 g/mol) [1]. AZT-MP occupies a unique position in antiretroviral pharmacology: it is the rate-limiting intermediate whose intracellular accumulation governs both the therapeutic antiviral activity (via further phosphorylation to AZT-triphosphate) and the dose-limiting toxicities (via direct inhibition of host DNA polymerases and exonucleases) of AZT-based therapies [2]. This dual role renders AZT-MP an indispensable reference standard for pharmacokinetic monitoring, prodrug development, drug resistance research, and impurity profiling in pharmaceutical quality control.

Why Generic Substitution of 3'-Azido-3'-deoxythymidine-5'-monophosphate (AZT-MP) Reference Standards Fails Without Differential Metabolic Evidence


Thymidine-based nucleotide monophosphate analogs cannot be interchanged as reference standards or research reagents due to profound, quantifiable differences in their intracellular metabolic fate. AZT-MP exhibits a unique accumulation profile that is absent in its closest clinical analog, stavudine monophosphate (d4T-MP): while AZT-MP accumulates to millimolar intracellular concentrations and constitutes approximately 96% of total phosphorylated AZT metabolites in peripheral blood mononuclear cells, d4T-MP does not accumulate and is rapidly converted to its triphosphate form [1][2]. Furthermore, AZT-MP's interaction with thymidylate kinase (TMPK) is species-dependent—it serves as a substrate for human TMPK but acts as a competitive inhibitor of Mycobacterium tuberculosis TMPK—a bifurcation not observed with the natural substrate dTMP [3]. These metabolic and enzymatic distinctions mean that experimental results obtained with one nucleotide monophosphate cannot be extrapolated to another, making compound-specific, analytically characterized reference material essential for reproducible pharmacokinetic, toxicological, and drug development studies.

Quantitative Differentiation Evidence for 3'-Azido-3'-deoxythymidine-5'-monophosphate (AZT-MP) Against Closest Analogs: A Procurement Selection Guide


AZT-MP Exhibits 300–600-Fold Higher Intracellular Monophosphate Formation Compared to d4T-MP in Human T-Lymphoid Cells

AZT-MP accumulates to dramatically higher intracellular concentrations than stavudine monophosphate (d4T-MP), its closest clinical NRTI monophosphate analog. In MT-4 human T-lymphoid cells, d4T is phosphorylated to its 5'-monophosphate at a 300–600-fold lower extent than AZT is phosphorylated to AZT-MP [1]. The intracellular half-life of AZT-MP is approximately 70 minutes in both wild-type and resistant CEM T-lymphoblastoid cell lines [2]. This differential accumulation is mechanistically explained by the fact that AZT-MP constitutes 96% of total intracellular phosphorylated AZT metabolites in peripheral blood mononuclear cells, whereas the active triphosphate (AZTTP) accounts for only 2%, creating a profound metabolic bottleneck not observed with d4T [3]. By contrast, d4T-MP does not accumulate and is readily converted to d4T-triphosphate, with mono-, di-, and triphosphate forms present in approximately equal 1:1:1 ratios [4].

Intracellular pharmacology NRTI metabolism Antiviral prodrug development

Human Thymidylate Kinase (hTMPK) Processes AZT-MP with a 200-Fold Reduced Catalytic Turnover Compared to the Natural Substrate dTMP

The second phosphorylation step—conversion of AZT-MP to AZT-diphosphate catalyzed by thymidylate kinase (TMPK)—represents the rate-limiting bottleneck in AZT activation. Human TMPK phosphorylates AZT-MP with a 200-fold reduced turnover number (kcat) compared to its physiological substrate deoxythymidine monophosphate (dTMP) [1]. In peripheral blood mononuclear cell extracts, dTMPK activity with AZTMP as substrate is only 0.5% of that observed when dTMP is used as substrate [2]. This inefficiency is species-specific: Escherichia coli TMPK reduces kcat by only 2-fold for AZT-MP versus dTMP, a 100-fold difference in relative catalytic efficiency between the human and bacterial enzyme [1]. The structural basis for this difference lies in the P-loop architecture: yeast TMPK interacts bidentately with the 3'-hydroxyl of dTMP via Asp-14, and binding of the bulkier 3'-azido group in AZT-MP displaces this catalytic residue; E. coli TMPK uses Glu-12 in a side-on orientation that accommodates the azido substituent without P-loop perturbation [1].

Enzyme kinetics Nucleotide metabolism Rate-limiting activation step

AZT-MP Inhibits Mammalian DNA Polymerase δ-Associated 3'→5' Exonuclease Activity, with Its In Vivo Catabolite AMT-MP Showing Superior Inhibitory Potency (>50% at 100 µM)

AZT-MP directly inhibits the 3'→5' exonuclease proofreading activity of mammalian DNA polymerase δ at pharmacologically relevant intracellular concentrations, a mechanism distinct from its role as a TMPK substrate [1]. In a head-to-head comparison across multiple 2',3'-dideoxynucleoside-5'-monophosphate (ddN-MP) analogs, 3'-amino-3'-deoxythymidine-5'-monophosphate (AMT-MP)—the in vivo toxic catabolite of AZT generated by hepatic reduction of the azido group—was identified as the most potent exonuclease inhibitor among all ddN-MP analogs tested, inhibiting this activity by more than 50% at 100 μM [1]. AZT-MP itself also demonstrated measurable inhibition at comparable concentrations, establishing a structure-activity distinction between the azido (N₃) and amino (NH₂) 3'-substituents [1]. The functional consequence of this exonuclease inhibition is that AZT-MP (and more potently AMT-MP) impairs the excision of AZT-terminated DNA from host cell genomic DNA, providing a mechanistic explanation for the incorporation and persistence of AZT in host DNA that underlies AZT-associated genotoxicity [1][2].

Exonuclease inhibition Genotoxicity mechanism Host DNA repair interference

HIV-1 Reverse Transcriptase-Mediated Excision of AZT-MP Is 200-Fold Less Sensitive to Inhibition by the Next Complementary dNTP Than Excision of d4T-MP

A key determinant of NRTI clinical cross-resistance patterns is the differential sensitivity of chain-terminating nucleotide monophosphate excision to inhibition by the next complementary deoxynucleoside triphosphate (dNTP). ATP-dependent removal of d4TMP from blocked DNA chains by HIV-1 reverse transcriptase (RT) is strongly inhibited by the next complementary dNTP, with an IC₅₀ of approximately 0.5 μM [1]. In striking contrast, ATP-dependent removal of AZTMP is remarkably resistant to this inhibition, with an IC₅₀ exceeding 100 μM—a greater than 200-fold difference in sensitivity [1]. This differential sensitivity is further magnified in AZT-resistant HIV-1 RT containing the D67N/K70R/T215F/K219Q mutations, where both d4TMP and AZTMP excision are increased, yet the insensitivity of AZTMP excision to dNTP inhibition persists [1]. This mechanistic distinction explains the clinical observation that AZT-resistant HIV-1 strains do not exhibit cross-resistance to d4T in phenotypic drug susceptibility assays [1].

HIV drug resistance Reverse transcriptase Excision mechanism

AZT-MP Acts as a Competitive Inhibitor of Mycobacterium tuberculosis TMPK While Serving as a Substrate for Human TMPK: A Species-Selective Functional Dichotomy

The interaction of AZT-MP with thymidylate kinase (TMPK) exhibits a remarkable species-selective functional dichotomy with direct therapeutic implications. In Mycobacterium tuberculosis, AZTMP functions as a competitive inhibitor of TMPK (TMPK_Mtub)—an enzyme essential for mycobacterial DNA replication—whereas it acts as a substrate for human TMPK and TMPKs from other organisms [1]. Crystal structures of TMPK_Mtub in complex with AZTMP were determined at 2.0 Å resolution (dT complex at 2.1 Å), revealing that the azido group of AZTMP perturbs the induced-fit mechanism normally adopted by the enzyme, prevents magnesium ion binding, and creates an electrostatic environment that precludes phosphoryl transfer [1]. This contrasts with the human enzyme, where AZTMP can be phosphorylated (albeit inefficiently with the 200-fold kcat reduction described above), and with Plasmodium falciparum TMPK, which phosphorylates AZTMP very efficiently [2]. This functional divergence—competitive inhibitor in one species, substrate in another—is unique among clinically used NRTI monophosphates and is not observed with the natural substrate dTMP.

Antitubercular drug target Species-selective inhibition Structural biology

Optimal Research and Industrial Application Scenarios for 3'-Azido-3'-deoxythymidine-5'-monophosphate (AZT-MP) Backed by Quantitative Differentiation Evidence


Intracellular Pharmacokinetic Monitoring of AZT Activation in Clinical and Preclinical Studies Requiring AZT-MP-Specific Quantification

AZT-MP is the indispensable calibrator for LC-MS/MS and HPLC-based methods quantifying intracellular AZT metabolite pools, because AZT-MP constitutes ~96% of total phosphorylated AZT metabolites in PBMCs [1]. The validated analytical range for AZT-MP quantification in cell extracts spans 0.5–100 μg/mL using on-line solid-phase extraction HPLC [2], and micellar capillary electrophoresis methods achieve simultaneous quantitation of AZT and AZT-MP from plasma, amniotic fluid, and tissues [3]. Given that intracellular AZT-MP concentrations in newborns receiving AZT prophylaxis reach medians of 732 fmol/10⁶ cells during the first 15 days of life [4], procurement of high-purity (≥95% by HPLC) AZT-MP reference standard with characterized spectroscopic properties (λmax 267 nm, ε 10.9 L mmol⁻¹ cm⁻¹) [5] is essential for accurate bioanalytical method calibration.

Mechanistic Studies of Host DNA Polymerase Exonuclease Inhibition and AZT-Mediated Genotoxicity

AZT-MP directly inhibits the 3'→5' exonuclease proofreading activity of mammalian DNA polymerase δ at pharmacologically relevant intracellular concentrations [6], and also inhibits a separate 3'-exonuclease that excises AZTMP-terminated DNA from the 3' terminus of host cell DNA [7]. For mechanistic genotoxicity studies, researchers must use AZT-MP reference material with verified absence of the more potent exonuclease inhibitor AMT-MP (3'-amino-3'-deoxythymidine-5'-monophosphate), which inhibits the same exonuclease activity by >50% at 100 μM [6]. Co-procurement of both AZT-MP and AMT-MP standards enables direct comparative assessment of structure-activity relationships between the 3'-azido and 3'-amino substituents in exonuclease inhibition and DNA repair interference assays.

Structure-Based Drug Design Targeting M. tuberculosis Thymidylate Kinase Using AZT-MP as a Co-Crystallization Ligand

AZT-MP is a validated competitive inhibitor of M. tuberculosis TMPK, an essential enzyme for mycobacterial DNA replication that represents a high-priority anti-tuberculosis drug target [8]. Co-crystallization of TMPK_Mtub with AZTMP (structure solved at 2.0 Å resolution) has revealed the precise molecular mechanism of inhibition: the 3'-azido group perturbs the induced-fit conformational change, prevents catalytic Mg²⁺ binding, and creates an electrostatic environment incompatible with phosphoryl transfer [8]. Procurement of AZT-MP at high purity (≥95%) and in sufficient quantity for crystallography enables structure-activity relationship campaigns that exploit the unique active site configuration of TMPK_Mtub, which differs substantially from the human enzyme where AZTMP functions as a substrate rather than an inhibitor [8].

HIV Drug Resistance Research: AZT-MP as an Essential Substrate for RT-Mediated Excision and Primer-Unblocking Assays

AZT-MP is the chain-terminating residue whose ATP-dependent excision from blocked DNA primer-templates by HIV-1 reverse transcriptase (RT) is the primary mechanism of AZT resistance [9]. The excision of AZTMP is remarkably resistant to inhibition by the next complementary dNTP (IC₅₀ >100 μM), a >200-fold difference compared to d4TMP excision (IC₅₀ ~0.5 μM) [9]. This property is further amplified in AZT-resistant RT mutants (D67N/K70R/T215F/K219Q), where excision rates increase ~6-fold at low pyrophosphate concentrations [10]. For reproducible primer-unblocking assays and resistance mechanism studies, AZT-MP must be used rather than d4T-MP, as the two monophosphates exhibit fundamentally different excision kinetics and dNTP sensitivity profiles that cannot be extrapolated from one to the other.

Quote Request

Request a Quote for 5'-Thymidylic acid,3'-azido-3'-deoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.